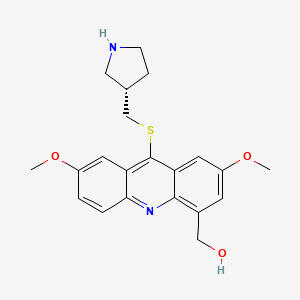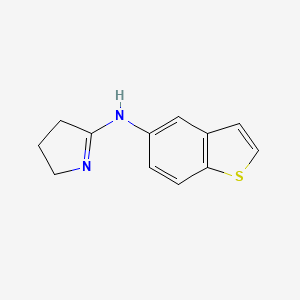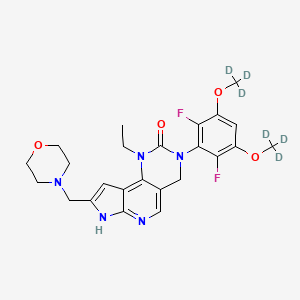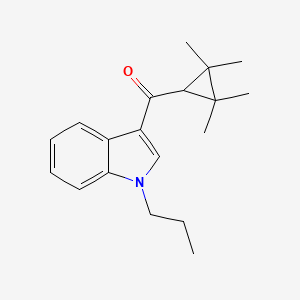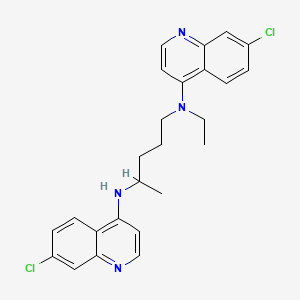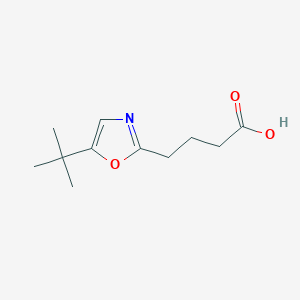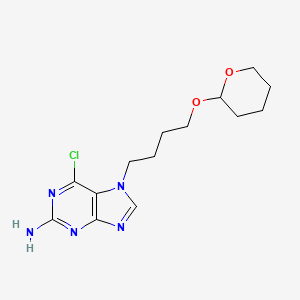
Ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate is an organic compound belonging to the class of ethyl esters It is characterized by the presence of multiple conjugated double bonds, making it a polyunsaturated fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding nonadecapentaenoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated ethyl nonadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties, which may be beneficial in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants and coatings.
Wirkmechanismus
The mechanism of action of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that modulate inflammatory and oxidative pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can be compared with other polyunsaturated fatty acid esters such as:
Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Similar in structure but with one fewer double bond and a shorter carbon chain.
Ethyl (6Z,9Z,12Z,15Z,18Z)-heneicosapentaenoate: Similar in structure but with a longer carbon chain.
The uniqueness of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate lies in its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3,6-7,9-10,12-13,15-16H,1,4-5,8,11,14,17-20H2,2H3/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
MNEABVRKPLSTFK-DOFZRALJSA-N |
Isomerische SMILES |
CCOC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC=C |
Kanonische SMILES |
CCOC(=O)CCCCC=CCC=CCC=CCC=CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


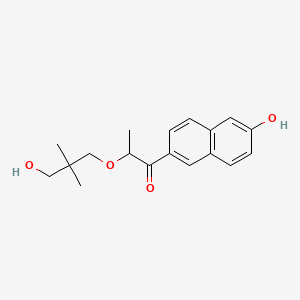
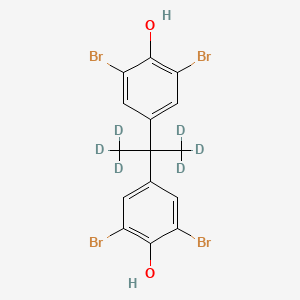
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)


